molecular formula C25H27N7O3 B606608 Cevidoplenib CAS No. 1703788-21-9

Cevidoplenib

Numéro de catalogue B606608
Numéro CAS: 1703788-21-9
Poids moléculaire: 473.53
Clé InChI: YCZUBLQESBVOSH-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cevidoplenib is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential anti-inflammatory and immunomodulating activities .


Synthesis Analysis

Cevidoplenib, also known as SKI-O-703, was developed as a novel selective Syk inhibitor . The synthesis process involved the creation of a new Syk inhibitor named SKI-O-592 and its orally bioavailable salt form, SKI-O-703 .


Molecular Structure Analysis

The molecular formula of Cevidoplenib is C25H27N7O3 . It has a molecular weight of 473.53 . The exact mass is 473.22 .


Chemical Reactions Analysis

Cevidoplenib, as a Syk inhibitor, plays a pivotal role in the activation of B cells and innate inflammatory cells by transducing immune receptor-triggered signals . It inhibits BCR-mediated survival, proliferation, and differentiation of B cells .


Physical And Chemical Properties Analysis

Cevidoplenib is a solid substance . It has a solubility of 50 mg/mL in DMSO when ultrasonicated . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

Applications De Recherche Scientifique

  • Electronic Health Records for COVID-19 Research : The use of electronic health records (EHRs) in comparative effectiveness research (CER) on COVID-19 can generate real-world evidence for managing the disease. This includes information on drug and vaccine effectiveness and safety (Sarri et al., 2022).

  • Advancements in COVID-19 Research : A comprehensive report on scientific progress in understanding SARS-CoV-2 biology and therapeutics highlights the rapid development of potential vaccine candidates and therapeutic proposals, including drug repurposing (Mishra & Tripathi, 2020).

  • Blockchain in COVID-19 Medical Research : A blockchain-based platform for COVID-19 research supports efficient and privacy-preserving data sharing among hospitals and research institutions. This facilitates in-depth research on COVID-19 (Yu et al., 2021).

  • Comparative Effectiveness Research in Genomics : This research addresses the evidence gaps in genomics and precision medicine, highlighting the challenges and opportunities in generating evidence-based guidance for molecularly targeted therapies (Simonds et al., 2013).

  • Computational Drug Discovery for COVID-19 : This paper discusses a method for identifying potentially effective drugs for COVID-19 using tensor decomposition-based unsupervised feature extraction on gene expression profiles (Taguchi & Turki, 2020).

  • Building Evidence in Cancer Genomic Medicine : The study identifies approaches and challenges in using comparative effectiveness research to provide evidence-based guidance in cancer genomic medicine (Goddard et al., 2012).

Safety And Hazards

In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It’s advised to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .

Orientations Futures

Cevidoplenib has been granted Orphan Drug designation by the FDA for the treatment of immune thrombocytopenia (ITP) in patients who have failed to respond or relapsed after prior therapy . Oscotec Inc., the company behind Cevidoplenib, is currently seeking partners for further development and global commercialization .

Propriétés

IUPAC Name

cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZUBLQESBVOSH-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cevidoplenib

CAS RN

1703788-21-9
Record name Cevidoplenib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703788219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEVIDOPLENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3H8BX897
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.